![molecular formula C13H21NO2 B267814 2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)

2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is also known as Clenbuterol and is commonly used as a bronchodilator in the treatment of asthma. The compound has been widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol involves the activation of beta-adrenergic receptors. The compound binds to these receptors, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. This results in the relaxation of smooth muscle cells in the airways, leading to bronchodilation.

Biochemical and physiological effects:

2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase heart rate and cardiac output, leading to an increase in blood pressure. It has also been shown to increase metabolic rate and promote fat loss. In addition, the compound has been shown to have an anabolic effect, leading to an increase in muscle mass.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol in lab experiments is its potent bronchodilatory effect. This makes it a valuable tool in the study of respiratory diseases. In addition, the compound has been shown to have a number of other physiological effects, making it a versatile tool in the study of various diseases and conditions.

One of the limitations of using 2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol in lab experiments is its potential for side effects. The compound has been shown to increase heart rate and blood pressure, which could be problematic in certain experimental settings. In addition, the compound has been shown to have an anabolic effect, which could confound the results of certain experiments.

Future Directions

There are a number of future directions for the study of 2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol. One area of interest is the potential for the compound in the treatment of obesity and metabolic disorders. The compound has been shown to have a potent metabolic effect, making it a potential tool in the treatment of these conditions.

Another area of interest is the potential for the compound in the treatment of cardiovascular disease. The compound has been shown to have a number of cardiovascular effects, and further research could elucidate its potential in the treatment of these conditions.

Finally, there is potential for the development of new beta-adrenergic agonists based on the structure of 2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol. The compound has a unique structure that could be used as a template for the development of new drugs with improved properties and efficacy.

Conclusion:

2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol is a unique chemical compound with a potent bronchodilatory effect. The compound has been extensively used in scientific research due to its unique properties and mechanism of action. While the compound has a number of advantages as a research tool, it also has limitations that must be taken into account. However, the potential for the compound in the treatment of various diseases and conditions makes it an area of interest for future research.

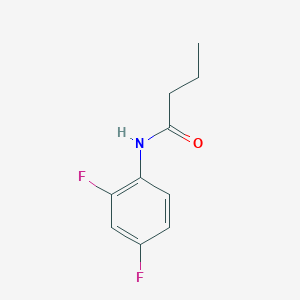

Synthesis Methods

The synthesis of 2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol involves the reaction of 4-amino-3,5-dichloroacetophenone with 2-bromo-1-phenylpropane in the presence of sodium hydride. The resulting product is then treated with ethylene oxide to obtain 2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol. The synthesis method has been well established and is widely used in the production of the compound.

Scientific Research Applications

2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol has been extensively used in scientific research due to its unique properties. The compound has been shown to have a potent bronchodilatory effect, making it a valuable tool in the study of respiratory diseases such as asthma. It has also been used in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory disorders.

properties

Product Name |

2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-[2-(2-phenylpropylamino)ethoxy]ethanol |

InChI |

InChI=1S/C13H21NO2/c1-12(13-5-3-2-4-6-13)11-14-7-9-16-10-8-15/h2-6,12,14-15H,7-11H2,1H3 |

InChI Key |

DVJBCXIXTVUYON-UHFFFAOYSA-N |

SMILES |

CC(CNCCOCCO)C1=CC=CC=C1 |

Canonical SMILES |

CC(CNCCOCCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)

![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)